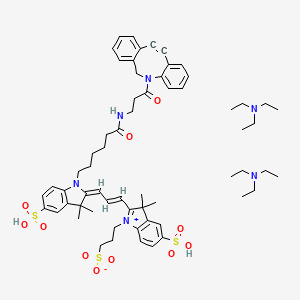
(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral organic compound characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a series of reactions involving the use of transaminase enzymes. The reaction conditions include the use of an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as omega-transaminase ensures high efficiency and selectivity, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
®-4-(1-Aminoethyl)-3-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with the aminoethyl group at a different position.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a nitrile group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is unique due to the specific positioning of the aminoethyl and fluorine groups on the benzonitrile core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |
Clave InChI |
YNSAMDYSPOHAQE-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)C#N)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)



![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)




![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)

